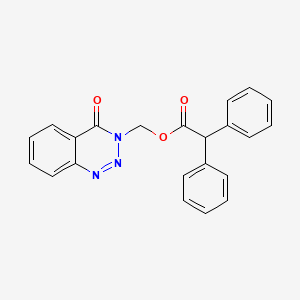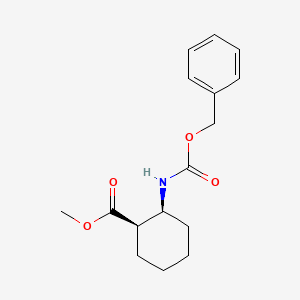
(1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of cyclohexanecarboxylic acid, which is a type of amino acid. Amino acids are the building blocks of proteins and play many critical roles in the body .
Synthesis Analysis
The synthesis of such compounds typically involves complex organic chemistry reactions. For example, asymmetric synthesis with chiral catalysts can be used to produce chiral α-amino acids and β-amino alcohols .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, the molecule contains a total of 60 bonds .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the specific conditions and reagents used. For example, ester cleavage mechanisms for ester hydrolysis proceed by way of a tetrahedral intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, enantiomers of a compound have identical physical and chemical properties in achiral environments .Applications De Recherche Scientifique
Xylan Derivatives and Applications
The research by Petzold-Welcke et al. (2014) discusses the chemical modification of xylan, a hemicellulose, to produce biopolymer ethers and esters like xylan esters. These derivatives demonstrate specific properties based on their functional groups, degree and pattern of substitution. The paper details the synthesis methods and conditions for these derivatives and explores their potential applications, particularly in drug delivery, due to their ability to form nanoparticles. It also suggests their use as paper strength additives, flocculation aids, and antimicrobial agents due to the wide range of applications for cationic xylan derivatives (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Ester Synthesis and Utility in Industry
Sevostyanova and Batashev (2023) review the synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts. This method is highlighted as a resource-efficient and environmentally friendly approach for producing esters. It's emphasized for its potential in the chemical industry, particularly for creating advanced chemical products like polymers (Sevostyanova & Batashev, 2023).
Biodegradation of Fatty Acid Methyl Esters (FAME)
Thomas et al. (2017) investigate the natural attenuation and environmental fate of FAME, particularly in relation to biodiesel usage. They find that FAME compounds are generally of low aqueous solubility, low volatility, and low mobility, but can undergo autoxidation and hydrolysis, leading to the generation of more mobile components. The study highlights the rapid biodegradation of FAME in both aerobic and anaerobic conditions, making natural attenuation a significant factor in controlling their environmental impact (Thomas, Leahy, Smith, & Spence, 2017).
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, potentially including the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Biochemical Pathways
Related compounds have been known to influence a variety of pathways, particularly those involved in plant growth regulation and the synthesis of natural amino acids .
Result of Action
Related compounds have been known to exhibit physiological activity, suggesting that this compound may also have significant biological effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)13-9-5-6-10-14(13)17-16(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,17,19)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXUXMWISGBQGF-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@@H]1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B2513029.png)
![N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2513030.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B2513031.png)
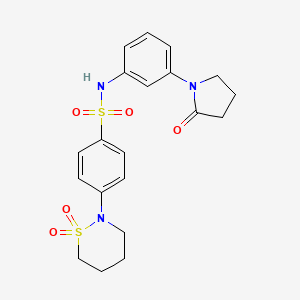
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2513037.png)
![2-(4-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2513038.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B2513039.png)
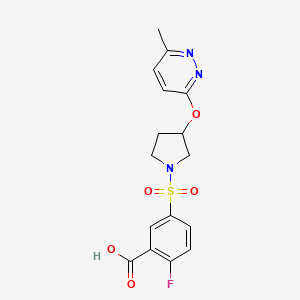
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B2513042.png)
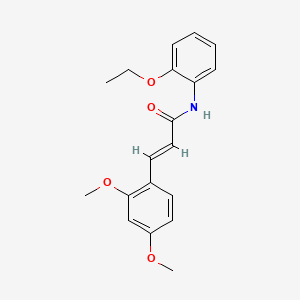
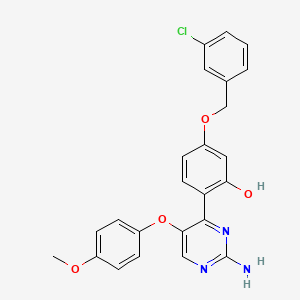
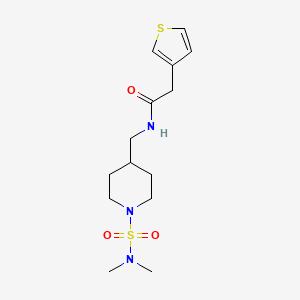
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2513050.png)
